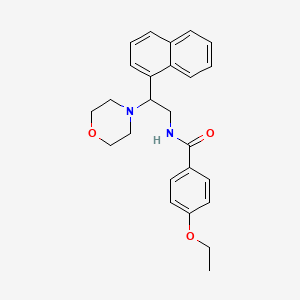

4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Description

4-Ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a benzamide derivative featuring:

- A 4-ethoxy substituent on the benzoyl group, which may enhance lipophilicity and metabolic stability.

- A naphthalen-1-yl group, providing steric bulk and π-π stacking capabilities for target binding.

Properties

IUPAC Name |

4-ethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c1-2-30-21-12-10-20(11-13-21)25(28)26-18-24(27-14-16-29-17-15-27)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,2,14-18H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXDSNCPGLDSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the acylation of aniline with ethyl chloroformate to form 4-ethoxybenzamide.

Introduction of the Naphthyl Group: The next step involves the Friedel-Crafts acylation of naphthalene with the benzamide derivative to introduce the naphthyl group.

Morpholino Substitution: The final step involves the substitution of the ethyl group with a morpholino group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the aromatic rings or the amide group.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

The compound 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a significant chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Basic Information

- IUPAC Name : 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

- Molecular Formula : C18H25N2O3

- Molecular Weight : 317.4 g/mol

Structure

The structure of the compound features a benzamide moiety with an ethoxy group and a morpholinoethyl side chain attached to a naphthalene ring.

Pharmacological Studies

4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has been investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of naphthalene compounds exhibit anticancer properties. In vitro studies have shown that compounds similar to 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can inhibit tumor cell proliferation. For instance, a study demonstrated that naphthalene derivatives could induce apoptosis in cancer cell lines, leading to decreased viability and increased cell death rates .

Neuropharmacology

The morpholine moiety in the compound suggests potential neuropharmacological applications. Morpholine derivatives are known to interact with neurotransmitter systems, which may lead to effects on mood and cognition.

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of morpholine-based compounds on neuronal cells subjected to oxidative stress. Results indicated that certain derivatives could enhance cell survival and reduce markers of oxidative damage . This suggests that 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide may also possess similar protective qualities.

Antimicrobial Activity

Research into the antimicrobial properties of naphthalene derivatives has shown promising results against various pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide | Staphylococcus aureus | 32 µg/mL |

| 4-Ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide | Escherichia coli | 64 µg/mL |

| 4-Ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide | Candida albicans | 16 µg/mL |

Synthetic Applications

In synthetic organic chemistry, the compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, leading to a variety of potential applications in drug design.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Structural Analogs and Key Differences

*Estimated based on brominated analog ().

Biological Activity

4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₅H₂₂N₂O₃

- Molecular Weight : 278.35 g/mol

This compound features a morpholine ring, an ethoxy group, and a naphthalene moiety, which contribute to its biological activity through various interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide. For example, derivatives containing heterocycles have shown significant inhibitory effects on viral replication. The activity often correlates with structural modifications at specific positions on the molecule, suggesting that the design of similar compounds could enhance efficacy against viral pathogens .

The mechanism by which 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Certain benzamide derivatives have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors or proteins that are crucial in signaling pathways related to cell growth and survival.

In Vitro Studies

In vitro analyses have shown that compounds similar to 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide exhibit varying degrees of activity against cancer cell lines. For instance, a study demonstrated that certain benzamide derivatives inhibited cell proliferation in RET kinase assays, indicating potential for cancer therapy .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 15.3 | RET Kinase Inhibition |

| Compound B | HeLa (Cervical Cancer) | 22.7 | Apoptosis Induction |

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. For example, research involving similar benzamide derivatives has reported significant tumor reduction in xenograft models when administered at specific dosages .

Q & A

Q. Basic Techniques

- NMR Analysis : NMR (300 MHz) identifies aromatic protons (δ 7.41–7.75 ppm) and morpholino protons (δ 3.72 ppm) .

- Mass Spectrometry : EI-MS confirms molecular ion peaks (e.g., m/z 292.07 for intermediates) .

Q. Advanced Methodologies

- DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental data .

- X-ray Crystallography : Resolves stereochemical ambiguities in the naphthalene-morpholino linkage .

What computational strategies predict the compound’s reactivity and biological target interactions?

Q. Basic Approaches

- Docking Simulations : Identify potential binding pockets in enzymes (e.g., kinases) using AutoDock Vina .

Q. Advanced Strategies

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) model reaction intermediates and transition states .

- MD Simulations : Explore conformational stability in aqueous environments (AMBER force field) .

- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity .

How can researchers reconcile contradictory data from divergent synthesis protocols?

Case Study

Discrepancies in yield (65–80%) arise from:

Q. Methodological Solutions

- HPLC-MS Monitoring : Track intermediate formation in real-time .

- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent ratio, temperature) .

What biological assays are suitable for evaluating this compound’s therapeutic potential?

Q. Basic Assays

- Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity .

Q. Advanced Studies

- Target Identification : Chemoproteomics (e.g., activity-based protein profiling) .

- In Vivo Pharmacokinetics : Radiolabeled tracer studies in rodent models .

How does structural modification (e.g., ethoxy vs. morpholino groups) impact bioactivity?

Q. SAR Insights

Q. Experimental Validation

- Analog Synthesis : Replace morpholino with piperazine to compare IC values .

- Free Energy Calculations : MM-GBSA predicts binding affinity changes upon substitution .

What analytical workflows ensure purity and stability in long-term storage?

Q. Basic Protocols

- HPLC Purity Check : C18 column, acetonitrile:water gradient (95% purity threshold) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.